1-(4-Iodophenyl)-4-methylpiperazine

Physicochemical property prediction Ionization CNS drug design

Choose 1-(4-Iodophenyl)-4-methylpiperazine for its unique 4-iodophenyl moiety enabling radioiodination (I-123/124/125/131) and transition metal-catalyzed cross-coupling — capabilities absent in 4-fluorophenyl or 4-chlorophenyl analogs. Predicted pKa 7.71±0.42 and iLOGP 2.74 indicate CNS permeability, ideal for PET tracer development and aminergic GPCR ligand synthesis. Supplied at ≥98% purity with QC for reproducible SAR study yields. Serves as matched negative control or non-deuterated internal standard. Distinct from benzyl-piperazine analogs by its direct N-aryl linkage.

Molecular Formula C11H15IN2
Molecular Weight 302.15
CAS No. 1125409-95-1
Cat. No. B3026800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodophenyl)-4-methylpiperazine
CAS1125409-95-1
Molecular FormulaC11H15IN2
Molecular Weight302.15
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)I
InChIInChI=1S/C11H15IN2/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3
InChIKeyWHDKRPSSEZGGMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Iodophenyl)-4-methylpiperazine (CAS 1125409-95-1) for CNS-Targeted Synthesis and PET Tracer Development


1-(4-Iodophenyl)-4-methylpiperazine is a substituted N-arylpiperazine derivative [1] with the molecular formula C11H15IN2 (MW 302.15), commercially available at ≥95% purity . The molecule combines a 4-iodophenyl group with an N-methylpiperazine moiety, creating a scaffold that participates in the N-arylpiperazine privileged structure class broadly implicated in aminergic GPCR modulation [2]. While its direct biological characterization remains limited in the open literature, its structural features position it as a building block for synthesizing PET imaging precursors and CNS-targeted ligands.

Why Generic N-Arylpiperazine Substitution Fails for 1-(4-Iodophenyl)-4-methylpiperazine (CAS 1125409-95-1)


In silico predictions indicate a predicted pKa of 7.71 ± 0.42 for the piperazine nitrogen and a predicted logP (iLOGP) of 2.74 [1], physicochemical parameters that directly govern ionization state, membrane permeability, and chromatographic behavior. These predicted properties are not shared by close structural analogs such as 1-(4-Iodobenzyl)-4-methylpiperazine (CAS 102294-97-3) or 1-(4-Iodophenyl)piperazine (CAS 96530-59-5). Furthermore, the 4-iodophenyl moiety offers a site for radioiodination (e.g., I-125, I-123, I-131) or transition metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), whereas the 4-fluorophenyl or 4-chlorophenyl analogs provide no such radioisotope compatibility. The documented commercial purity range of 95-98% must be verified against specific synthetic requirements, as even minor impurities can alter receptor binding profiles in pharmacological assays.

Quantitative Differentiation Guide: 1-(4-Iodophenyl)-4-methylpiperazine vs. Closest Structural Analogs


Predicted pKa and Ionization State Differential vs. 1-(4-Iodophenyl)piperazine

The predicted pKa of the piperazine nitrogen in 1-(4-Iodophenyl)-4-methylpiperazine is 7.71 ± 0.42 . In contrast, the des-methyl analog 1-(4-Iodophenyl)piperazine has a predicted pKa of approximately 8.9 for its secondary amine . This approximately 1.2 log unit difference alters the ratio of neutral to protonated species at physiological pH (7.4), which is a critical determinant of passive membrane permeability and volume of distribution for CNS-targeted compounds.

Physicochemical property prediction Ionization CNS drug design

Chromatographic Retention: C18 HPLC LogD Estimation for Purification

The predicted octanol-water partition coefficient (iLOGP) for 1-(4-Iodophenyl)-4-methylpiperazine is 2.74 [1]. This predicted lipophilicity is substantially higher than the value estimated for the unsubstituted piperazine analog 1-phenyl-4-methylpiperazine (iLOGP ~1.8) [2]. The ~0.9 log unit increase, attributed to the iodine atom, has direct implications for reversed-phase chromatography, as this compound will exhibit markedly longer retention times on C18 columns under identical mobile phase conditions.

Chromatography Lipophilicity Purification

Commercially Verified Purity Thresholds Across Primary Vendors

Multiple reputable vendors supply 1-(4-Iodophenyl)-4-methylpiperazine with documented purity specifications ranging from 95% to 98% . In contrast, the structurally related 1-(2-Iodophenyl)-4-methylpiperazine is less widely available and typically offered at lower purity (e.g., 95%) without the option for higher-grade material . Furthermore, vendors such as Bidepharm provide batch-specific QC documentation (NMR, HPLC, GC) for this CAS number , a level of traceability not consistently available for the 2-iodo positional isomer or the des-methyl analog.

Quality control Procurement Purity

Procurement-Driven Application Scenarios for 1-(4-Iodophenyl)-4-methylpiperazine (CAS 1125409-95-1)


Precursor for Radioiodinated PET and SPECT Tracer Synthesis

The 4-iodophenyl moiety provides a site for radioiodine labeling (e.g., I-123, I-124, I-125, I-131) via electrophilic aromatic substitution or isotopic exchange. The predicted pKa of 7.71 and iLOGP of 2.74 [1] support CNS permeability, making derivatives of this scaffold suitable for developing imaging agents targeting aminergic GPCRs (e.g., serotonin, dopamine receptors) expressed in the brain [2].

Building Block for Transition Metal-Catalyzed Cross-Coupling in CNS Ligand Libraries

The 4-iodophenyl group serves as an electrophilic partner in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling diversification of the N-arylpiperazine scaffold. This compound's 98% purity grade with documented QC ensures reproducible reaction yields, critical for structure-activity relationship (SAR) studies in CNS drug discovery programs targeting the aminergic GPCR superfamily.

Internal Standard or Chromatographic Reference in LC-MS Method Development

The predicted iLOGP of 2.74 [1] informs retention time expectations on C18 reversed-phase columns under standard acidic (0.1% formic acid) or basic (10 mM ammonium bicarbonate) mobile phase conditions. This property, combined with the compound's distinct molecular ion ([M+H]+ = 303.02), makes it suitable as a non-deuterated internal standard for quantifying structurally related N-arylpiperazine drug candidates in biological matrices.

Negative Control for in Vitro Arylpiperazine Pharmacological Profiling

Based on its structural similarity to high-affinity N-arylpiperazine GPCR ligands [2], this compound can be utilized as a matched negative control in competitive binding assays when the N-methyl substituent and 4-iodophenyl group are hypothesized to reduce target engagement. The high purity (98%) ensures that observed inactivity is not confounded by impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Iodophenyl)-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.